molecular formula C7H13Br B14374222 5-Bromo-5-methylhex-1-ene CAS No. 90601-72-2

5-Bromo-5-methylhex-1-ene

Cat. No.: B14374222
CAS No.: 90601-72-2
M. Wt: 177.08 g/mol
InChI Key: URGZHESHYWFVJL-UHFFFAOYSA-N
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Description

5-Bromo-5-methylhex-1-ene: is an organic compound with the molecular formula C7H13Br and a molecular weight of 177.082 g/mol . It is a brominated alkene, characterized by the presence of a bromine atom and a double bond within its structure. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of 5-Methylhex-1-ene: One common method to prepare 5-Bromo-5-methylhex-1-ene involves the bromination of 5-methylhex-1-ene. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2).

Industrial Production Methods:

    Large-Scale Bromination: Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The reaction conditions are optimized to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-5-methylhex-1-ene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Addition Reactions: The double bond in this compound can participate in addition reactions with halogens (e.g., Br2, Cl2) or hydrogen halides (e.g., HBr, HCl).

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: 5-Bromo-5-methylhex-1-ene is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmaceutical Research: This compound is used in the development of new pharmaceuticals.

Industry:

    Material Science: this compound is used in the production of specialty polymers and materials.

Mechanism of Action

Electrophilic Addition Mechanism:

    Bromination: The bromine molecule approaches the double bond of 5-Bromo-5-methylhex-1-ene, leading to the formation of a cyclic bromonium ion intermediate.

Molecular Targets and Pathways:

    Alkene Reactivity: The double bond in this compound is the primary site of reactivity.

Comparison with Similar Compounds

Uniqueness:

    Reactivity: The presence of the bromine atom and the double bond in 5-Bromo-5-methylhex-1-ene makes it highly reactive in both substitution and addition reactions.

Properties

CAS No.

90601-72-2

Molecular Formula

C7H13Br

Molecular Weight

177.08 g/mol

IUPAC Name

5-bromo-5-methylhex-1-ene

InChI

InChI=1S/C7H13Br/c1-4-5-6-7(2,3)8/h4H,1,5-6H2,2-3H3

InChI Key

URGZHESHYWFVJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC=C)Br

Origin of Product

United States

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